3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine
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Overview
Description
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The methoxyphenyl group is then introduced via a nucleophilic substitution reaction. The final step involves the cyclization of the intermediate to form the imidazo[1,2-c]pyrimidine core .
Chemical Reactions Analysis
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with G-protein-coupled receptors, while the imidazo[1,2-c]pyrimidine core can bind to nucleic acids and proteins . These interactions can modulate various cellular pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,7-dimethylimidazo[1,2-c]pyrimidine include:
Trazodone: An antidepressant that also contains a piperazine ring.
Naftopidil: An alpha1-adrenergic receptor antagonist with a similar piperazine structure.
Urapidil: Another alpha1-adrenergic receptor antagonist with structural similarities.
What sets this compound apart is its unique combination of the piperazine ring and the imidazo[1,2-c]pyrimidine core, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C20H25N5O |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,7-dimethylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C20H25N5O/c1-15-12-20-22-16(2)18(25(20)14-21-15)13-23-8-10-24(11-9-23)17-6-4-5-7-19(17)26-3/h4-7,12,14H,8-11,13H2,1-3H3 |
InChI Key |
KOFYUIUZURNMRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=N1)CN3CCN(CC3)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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